Tert-butyl 2-(pyridin-3-ylamino)acetate
Description
Tert-butyl 2-(pyridin-3-ylamino)acetate is a pyridine derivative featuring a tertiary butyl ester group and an amino linkage at the pyridine ring’s 3-position. Its structure combines the steric bulk of the tert-butyl group with the hydrogen-bonding capability of the amino moiety, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 2-(pyridin-3-ylamino)acetate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-13-9-5-4-6-12-7-9/h4-7,13H,8H2,1-3H3 |
InChI Key |
KYYVDFKFXLFRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(pyridin-3-ylamino)acetate typically involves the reaction of tert-butyl bromoacetate with 3-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(pyridin-3-ylamino)acetate can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester group, to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
Anti-inflammatory Activity
Tert-butyl 2-(pyridin-3-ylamino)acetate has shown promise as an anti-inflammatory agent. Research indicates that compounds with similar structures can modulate the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α).
Case Study:
A study on imidazo[1,2-a]pyridine derivatives demonstrated that modifications led to enhanced anti-TNF-α activity, suggesting that pyridine-containing compounds could be effective in treating inflammatory diseases .
Antimicrobial Properties
The compound exhibits potential antimicrobial activity against various pathogens. Pyridine derivatives have been investigated for their efficacy in inhibiting bacterial growth.
Case Study:
Research focusing on pyrimidine derivatives highlighted their antibacterial properties, indicating that similar structures could be beneficial in developing new antimicrobial agents.
Anticancer Applications
This compound may also play a role in cancer treatment. Compounds derived from pyridine have been associated with the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Synthesis and Development
The synthesis of this compound involves straightforward chemical processes that allow for the creation of various derivatives with modified biological activities.
Synthetic Pathways
Research has detailed synthetic routes for creating pyridine-based compounds, emphasizing the versatility and adaptability of these methods to produce targeted analogs for specific therapeutic applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-(pyridin-3-ylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Functional Group Variations
(a) Tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate
- Key Differences: Replaces the amino group with a sulfonyl (–SO₂–) bridge and introduces a 4-cyanophenyl substituent on the pyridine ring .
- The 4-cyanophenyl substituent introduces π-stacking interactions, as evidenced by crystallographic data showing aromatic π-π stacking with a centroid distance of 3.745 Å .
- Synthesis : Requires Suzuki-Miyaura coupling and sulfonation steps, contrasting with the simpler amination route for the target compound .
(b) Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Key Differences: Substitutes pyridine with pyrimidine (two nitrogen atoms) and replaces the amino group with a thioether (–S–) linkage .
- Impact on Properties: Pyrimidine’s dual nitrogen atoms increase electron-deficient character, altering binding interactions in biological systems.
(c) tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate
- Key Differences : Replaces the acetate ester with a carbamate (–OCONH–) group and adds methoxy (–OCH₃) substituents .
- Impact on Properties :
- Carbamates are more hydrolytically stable than esters under basic conditions.
- Methoxy groups donate electron density, modulating the pyridine ring’s electronic profile.
Structural and Crystallographic Analysis
Biological Activity
Tert-butyl 2-(pyridin-3-ylamino)acetate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the available literature on its synthesis, structure-activity relationships (SAR), and biological evaluations.
Synthesis and Structural Insights
The synthesis of this compound typically involves the reaction of tert-butyl acetate with pyridin-3-amine under specific conditions to yield the desired product. The structural features of this compound suggest that it may interact with various biological targets due to the presence of both a pyridine ring and an amino group.
Biological Activity Overview
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α. For instance, derivatives with a pyridine scaffold have shown efficacy in reducing TNF-α levels in vivo, suggesting that this compound could potentially share this activity .
Anticancer Properties
The compound's ability to modulate cell proliferation has been explored. For example, related pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 and A549 cells. The mechanism often involves induction of apoptosis through caspase activation and PARP cleavage .
Antimicrobial Activity
this compound may also possess antimicrobial properties. Compounds with similar functionalities have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial topoisomerases, which are essential for DNA replication .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:
| Compound | Activity | IC50/EC50 Values | Notes |
|---|---|---|---|
| This compound | Anti-inflammatory | TBD | Potentially reduces TNF-α levels |
| Related Pyridine Derivative | Anticancer | IC50 < 10 µM | Induces apoptosis in cancer cells |
| Similar Compounds | Antimicrobial | MIC < 0.25 µg/mL | Effective against MDR strains |
Case Studies and Research Findings
- Anti-inflammatory Studies : In a study evaluating the anti-inflammatory effects of pyridine derivatives, compounds similar to this compound were shown to significantly lower TNF-α production in a murine model. This suggests potential therapeutic applications in inflammatory diseases .
- Cytotoxicity Assessments : A series of related compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the pyridine ring could enhance selectivity and potency against specific cancer types, highlighting the importance of structural variations .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that certain derivatives effectively inhibited bacterial growth at low concentrations, indicating a promising avenue for developing new antibiotics targeting resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
